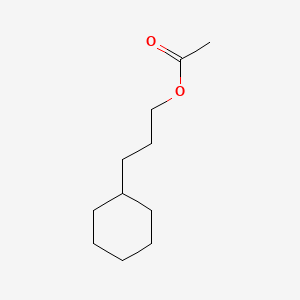
Cyclohexylpropyl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cyclohexylpropyl acetate is an organic compound with the molecular formula C11H20O2 . It is an ester formed from cyclohexanol and propyl acetate. This compound is known for its pleasant odor and is often used in the fragrance industry. Its structure consists of a cyclohexane ring attached to a propyl group, which is further connected to an acetate group.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Cyclohexylpropyl acetate can be synthesized through the esterification reaction between cyclohexanol and propyl acetate. The reaction typically requires an acid catalyst, such as sulfuric acid, to proceed efficiently. The general reaction is as follows:
Cyclohexanol+Propyl AcetateH2SO4Cyclohexylpropyl Acetate+Water
Industrial Production Methods: In an industrial setting, the esterification process is carried out in large reactors where cyclohexanol and propyl acetate are mixed in the presence of an acid catalyst. The reaction mixture is heated to accelerate the reaction, and the water formed is continuously removed to drive the reaction to completion. The product is then purified through distillation.
Analyse Chemischer Reaktionen
Types of Reactions: Cyclohexylpropyl acetate can undergo various chemical reactions, including:
Hydrolysis: In the presence of a strong acid or base, this compound can be hydrolyzed back to cyclohexanol and propyl acetate.
Reduction: Reduction of the ester group can yield cyclohexylpropyl alcohol.
Oxidation: Oxidation can lead to the formation of cyclohexylpropyl carboxylic acid.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Hydrolysis: Cyclohexanol and propyl acetate.
Reduction: Cyclohexylpropyl alcohol.
Oxidation: Cyclohexylpropyl carboxylic acid.
Wissenschaftliche Forschungsanwendungen
Cyclohexylpropyl acetate has several applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Studied for its potential effects on biological systems, including its use as a model compound in enzymatic studies.
Medicine: Investigated for its potential therapeutic properties, although specific medical applications are still under research.
Industry: Widely used in the fragrance industry due to its pleasant odor. It is also used in the production of various consumer products, including perfumes and air fresheners.
Wirkmechanismus
The mechanism of action of cyclohexylpropyl acetate primarily involves its interaction with olfactory receptors, which are responsible for detecting odors. The compound binds to these receptors, triggering a signal transduction pathway that results in the perception of its characteristic smell. Additionally, its ester group can undergo hydrolysis in biological systems, releasing cyclohexanol and propyl acetate, which may have their own biological effects.
Vergleich Mit ähnlichen Verbindungen
Cyclohexyl acetate: Similar structure but lacks the propyl group.
Propyl acetate: Similar structure but lacks the cyclohexyl group.
Cyclohexanol: The alcohol precursor used in the synthesis of cyclohexylpropyl acetate.
Comparison: this compound is unique due to the presence of both the cyclohexane ring and the propyl acetate group. This combination imparts distinct chemical and physical properties, such as its specific odor profile, which differentiates it from other similar compounds. Its dual functional groups also allow it to participate in a wider range of chemical reactions compared to its simpler counterparts.
Eigenschaften
CAS-Nummer |
60416-24-2 |
|---|---|
Molekularformel |
C11H20O2 |
Molekulargewicht |
184.27 g/mol |
IUPAC-Name |
3-cyclohexylpropyl acetate |
InChI |
InChI=1S/C11H20O2/c1-10(12)13-9-5-8-11-6-3-2-4-7-11/h11H,2-9H2,1H3 |
InChI-Schlüssel |
BEIGMLFXAHJFME-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)OCCCC1CCCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















